Benzamide, N-(5-(1-ethyl-1-methylpropyl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxy-

Description

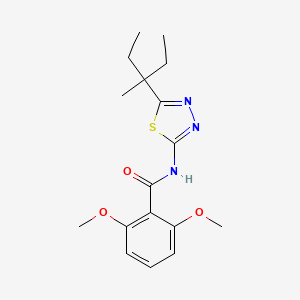

Benzamide, N-(5-(1-ethyl-1-methylpropyl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxy- (CAS: 82559-06-6) is a benzamide derivative featuring a 1,3,4-thiadiazole ring substituted at the 5-position with a branched alkyl group (1-ethyl-1-methylpropyl) and a 2,6-dimethoxybenzamide moiety at the 2-position . The compound’s molecular formula is C₁₉H₂₆N₃O₃S, with a molecular weight of 376.49 g/mol.

Properties

CAS No. |

82559-06-6 |

|---|---|

Molecular Formula |

C17H23N3O3S |

Molecular Weight |

349.4 g/mol |

IUPAC Name |

2,6-dimethoxy-N-[5-(3-methylpentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide |

InChI |

InChI=1S/C17H23N3O3S/c1-6-17(3,7-2)15-19-20-16(24-15)18-14(21)13-11(22-4)9-8-10-12(13)23-5/h8-10H,6-7H2,1-5H3,(H,18,20,21) |

InChI Key |

NVHSQPUJSSZQRY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(CC)C1=NN=C(S1)NC(=O)C2=C(C=CC=C2OC)OC |

Origin of Product |

United States |

Biological Activity

Benzamide, N-(5-(1-ethyl-1-methylpropyl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxy- (CAS Number: 82559-06-6) is a compound of growing interest in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

The chemical structure and properties of Benzamide, N-(5-(1-ethyl-1-methylpropyl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxy- are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₃N₃O₃S |

| Molecular Weight | 349.448 g/mol |

| Density | 1.197 g/cm³ |

| LogP | 4.269 |

| Melting Point | Not Available |

| Boiling Point | Not Available |

Antimicrobial Activity

Recent studies have demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. Benzamide derivatives have been evaluated for their effectiveness against various bacterial strains. For instance, compounds similar to the target compound showed moderate to high potency against both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

Benzamide derivatives have also been investigated for their inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In one study, a related benzamide compound exhibited an AChE inhibitory activity with an IC50 value of 1.57 µM, indicating potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Studies

- Study on Antitumor Effects : A clinical study involving benzamide derivatives reported antitumor effects in patients treated with doses exceeding 4.3 GBq. Notably, three out of five patients demonstrated prolonged survival beyond two years .

- Multi-targeted Compounds : Research has shown that new benzamide compounds can act as multi-targeted agents. One such compound exhibited dual inhibition of AChE and BuChE with IC50 values indicating strong potential for therapeutic application .

The biological activity of Benzamide, N-(5-(1-ethyl-1-methylpropyl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxy- is likely attributed to its interaction with specific biological targets:

- Enzyme Binding : The presence of the thiadiazole moiety enhances binding affinity to enzyme active sites.

- Antioxidant Activity : Some studies suggest that benzamide derivatives may possess antioxidant properties that contribute to their biological efficacy.

Comparison with Similar Compounds

Structural Analogues

The table below highlights key structural differences and similarities between the target compound and related derivatives:

Key Observations:

Heterocyclic Core: The target compound’s 1,3,4-thiadiazole ring distinguishes it from Isoxaben, which contains an isoxazole ring.

2,6-Dimethoxybenzamide provides electron-donating groups that may stabilize the amide bond and influence receptor binding .

Functional Groups : Acetamide derivatives (e.g., 5h) exhibit lower molecular weights and altered solubility profiles compared to benzamide-based compounds .

Physicochemical Properties

Comparative data on melting points, yields, and spectral features:

Notes:

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize this compound?

Answer:

The compound is typically synthesized via multi-step organic reactions. A microwave-assisted protocol (Scheme 1 in ) is often used to enhance reaction efficiency. Key steps include:

- Step I: Synthesis of intermediates like 2-benzamidoacetic acid ( ).

- Cyclization: Formation of the 1,3,4-thiadiazole core under controlled conditions.

- Functionalization: Introduction of the 1-ethyl-1-methylpropyl group via alkylation or condensation.

Characterization involves TLC for purity, NMR (¹H/¹³C), IR, and mass spectrometry .

Table 1: Example reaction yields and conditions for analogs (from ):

| Derivative | Yield (%) | Melting Point (°C) |

|---|---|---|

| Compound 5e | 74 | 132–134 |

| Compound 5h | 88 | 133–135 |

Advanced: How can microwave-assisted synthesis improve yield and reduce side products compared to conventional methods?

Answer:

Microwave irradiation accelerates reaction kinetics by enabling uniform heating, reducing reaction time (e.g., from hours to minutes). This minimizes thermal degradation and side reactions. For example, reports higher yields (e.g., 88% for Compound 5h) and cleaner profiles due to precise temperature control. Optimization parameters include solvent polarity, microwave power, and catalyst selection .

Basic: What spectroscopic techniques are critical for structural validation?

Answer:

- NMR (400 MHz): Assigns proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and confirms substitution patterns.

- IR: Identifies carbonyl (C=O, ~1650 cm⁻¹) and thiadiazole ring vibrations.

- Mass Spectrometry: Validates molecular weight (e.g., MW 369.4 in ). Cross-referencing with computational tools (e.g., DFT) resolves ambiguities .

Advanced: How to address contradictions between spectroscopic data and expected structures?

Answer:

Discrepancies may arise from tautomerism or impurities. Mitigation strategies include:

- Multi-technique validation: Combine 2D NMR (COSY, HSQC) with high-resolution MS.

- Crystallography: Single-crystal X-ray diffraction for unambiguous confirmation.

- Computational modeling: Compare experimental IR/NMR with simulated spectra ( ).

Basic: What biological activities are associated with this compound?

Answer:

The compound and its analogs exhibit:

- Herbicidal activity: Preemergence control of broadleaf weeds ( ).

- Anticancer potential: Thiadiazole derivatives inhibit lipoxygenase and induce apoptosis ().

- Enzyme inhibition: Targeting dihydrofolate reductase ().

Advanced: How to design derivatives to enhance bioactivity?

Answer:

- Substituent modulation: Replace the 1-ethyl-1-methylpropyl group with bulkier alkyl chains (e.g., benzylthio in ) to improve lipid solubility.

- Bioisosteric replacement: Substitute the thiadiazole ring with oxadiazole () to alter electronic properties.

- SAR studies: Use assays (e.g., IC₅₀ measurements) to correlate substituents (e.g., methoxy vs. methylthio) with activity .

Advanced: What mechanistic studies are recommended to elucidate its mode of action?

Answer:

- Enzyme assays: Measure inhibition kinetics (e.g., lipoxygenase in ).

- Cellular uptake studies: Use fluorescent tagging to track intracellular localization.

- Molecular docking: Predict binding interactions with target proteins (e.g., dihydrofolate reductase) .

Basic: How is thermal stability assessed for this compound?

Answer:

- Thermogravimetric Analysis (TGA): Determines decomposition temperature.

- Differential Scanning Calorimetry (DSC): Identifies phase transitions (e.g., melting points in ).

These data inform storage conditions (e.g., room temperature in ) .

Advanced: How to optimize reaction conditions for scale-up?

Answer:

- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance solubility ( ).

- Catalyst screening: Triethylamine or NaHCO₃ improves coupling reactions.

- Purification: Column chromatography vs. recrystallization trade-offs ( ).

Basic: How does this compound compare to structurally related herbicides?

Answer:

Compared to Isoxaben ( ), this compound’s thiadiazole core offers greater metabolic stability. Analogues with sulfur-based substituents (e.g., methylthio in ) show enhanced soil persistence. A comparative table () highlights activity differences linked to substituent electronegativity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.